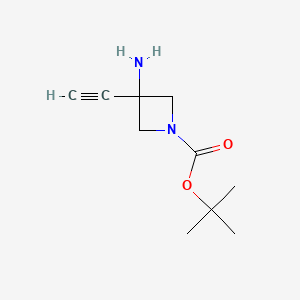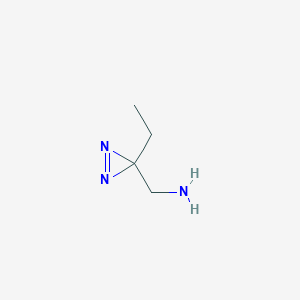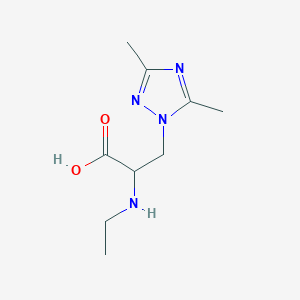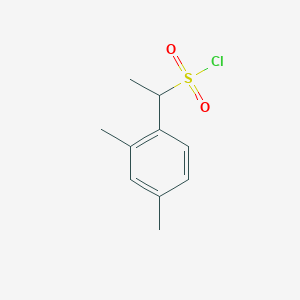
Tert-butyl3-amino-3-ethynylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is known for its unique structure, which includes an azetidine ring, an ethynyl group, and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-ethynylazetidine-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of N-substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group may participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-ethynylazetidine-1-carboxylate: Lacks the amino group, making it less reactive in certain substitution reactions.
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride: A salt form that may have different solubility and stability properties.
Uniqueness
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate is unique due to the presence of both an amino group and an ethynyl group on the azetidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h1H,6-7,11H2,2-4H3 |
InChI Key |
XOJUDLDWDQGEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)


![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B13631242.png)



